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Compound of Interest

Compound Name: SarTATE

Cat. No.: B1436788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure, chelating

properties, and relevant experimental data for SarTATE, a promising next-generation

theranostic agent for cancers expressing the somatostatin receptor 2 (SSTR2). SarTATE's

innovative design, combining a targeted peptide with a highly stable chelator for copper

radionuclides, positions it as a significant advancement in the field of nuclear medicine.

Core Molecular Structure
SarTATE is a conjugate molecule comprising two key functional components: the SSTR2-

targeting peptide, (Tyr³)-octreotate, and the bifunctional chelator, MeCOSar. This combination

allows for the targeted delivery of diagnostic (Copper-64) or therapeutic (Copper-67)

radioisotopes to tumor cells.

Molecular Formula: C₆₉H₁₀₃N₁₇O₁₄S₂[1]

The Targeting Peptide: (Tyr³)-Octreotate
The peptide component of SarTATE is a modified version of octreotate, a well-characterized

somatostatin analog with high binding affinity for SSTR2, a receptor frequently overexpressed

in neuroendocrine tumors (NETs) and other cancers like neuroblastoma and meningioma.[2][3]

Key structural features of the (Tyr³)-octreotate in SarTATE include:
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Amino Acid Sequence: The core sequence is based on octreotate, which mimics the native

somatostatin peptide.

Stereochemistry: To enhance in-vivo stability by reducing enzymatic degradation, the

phenylalanine (Phe) and tryptophan (Trp) residues are in the D-configuration (D-Phe and D-

Trp).

Cyclization: A disulfide bridge between two cysteine (Cys) residues creates a cyclic structure,

which is crucial for maintaining the peptide's conformation for optimal receptor binding.

The Chelator: MeCOSar
The chelator conjugated to the peptide is MeCOSar, which stands for 5-((8-methyl-

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino)-5-oxopentanoic acid. MeCOSar is a

derivative of the sarcophagine cage-like structure, renowned for its ability to form exceptionally

stable complexes with copper ions.[4][5] This high stability is critical to prevent the release of

the radionuclide in vivo, which could lead to off-target toxicity. The sarcophagine backbone

completely encapsulates the copper ion, providing a high degree of kinetic inertness.

The molecular structure of the MeCOSar chelator is depicted below:

Caption: Molecular structure of the MeCOSar chelator.

The complete molecular structure of SarTATE, showing the conjugation of MeCOSar to the

(Tyr³)-octreotate peptide, is illustrated in the following diagram:
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Caption: Schematic of the SarTATE molecule.
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Chelation and Radionuclide Interaction
The primary function of the MeCOSar component is to securely bind a copper radionuclide.

The hexadentate nature of the sarcophagine cage provides a thermodynamically stable and

kinetically inert complex with Cu²⁺. This is crucial for a theranostic agent, as the diagnostic

radionuclide (⁶⁴Cu) and the therapeutic radionuclide (⁶⁷Cu) have identical chemistry, ensuring

that the biodistribution observed during imaging accurately reflects the dose distribution during

therapy.

The process of copper chelation by SarTATE is visualized below:
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Caption: Chelation of a copper radionuclide by SarTATE.
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Quantitative Data
The following tables summarize key quantitative data for SarTATE and its components.

Table 1: Molecular and Physicochemical Properties

Parameter Value Reference

Molecular Formula C₆₉H₁₀₃N₁₇O₁₄S₂ [1]

Average Mass 1458.8 g/mol [1]

Chelator MeCOSar [4][5]

Targeting Moiety (Tyr³)-octreotate [4]

Radionuclides
⁶⁴Cu (PET imaging), ⁶⁷Cu

(Therapy)
[4][6]

Table 2: Receptor Binding and Complex Stability

Parameter Value Notes Reference

Target Receptor
Somatostatin

Receptor 2 (SSTR2)

Overexpressed in

NETs
[6]

Binding Affinity (IC₅₀) ~0.6 nM (estimated)
Based on octreotide

affinity for SSTR2.
[2]

Cu-MeCOSar Stability

Stability Constant (log

K)

High (exact value not

published)

Sarcophagine

complexes with Cu(II)

are known to be

exceptionally stable.

For comparison, other

macrocyclic Cu(II)

complexes have log K

values >20.

[5]
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Table 3: Pharmacokinetic and Dosimetry Data (Human)

Parameter ⁶⁴Cu-SarTATE Reference

Effective Dose (mSv/MBq) 0.0395 [5]

Organ with Highest Dose Spleen [5]

Tumor Uptake

High lesion uptake and

retention observed at all

imaging time-points (up to

24h).

Clearance

Progressive hepatic clearance

over time, providing high

lesion-to-liver contrast at 24

hours.

Experimental Protocols
Radiolabeling of SarTATE with ⁶⁴Cu
This protocol is based on methods described for the preparation of ⁶⁴Cu-SarTATE for clinical

trials.

Materials:

SarTATE peptide conjugate

⁶⁴CuCl₂ in dilute HCl

Ammonium acetate buffer (0.1 M)

Ethanol

Gentisic acid solution (1 mg/mL)

Solid Phase Extraction (SPE) cartridge (e.g., C18)

Saline for injection
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0.22 µm sterile filter

Procedure:

To a sterile vial, add the SarTATE solution.

Add the ⁶⁴CuCl₂ solution to the SarTATE.

Add ammonium acetate buffer containing 4% ethanol and gentisic acid (as a radical

scavenger to prevent radiolysis).

Incubate the reaction mixture at room temperature for 30 minutes.

After incubation, load the reaction mixture onto a pre-conditioned C18 SPE cartridge.

Wash the cartridge with saline to remove unreacted ⁶⁴Cu and hydrophilic impurities.

Elute the purified ⁶⁴Cu-SarTATE from the cartridge using ethanol.

Dilute the final product with sterile saline to the desired concentration.

Pass the final solution through a 0.22 µm sterile filter into a sterile vial for injection.

Quality Control:

Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC).

The purity should be >95%.

pH: Should be within the acceptable range for intravenous injection (typically 5.0-7.5).

Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human

administration.

The workflow for radiolabeling and quality control is outlined below:
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Radiolabeling and QC Workflow

Start Mix SarTATE, ⁶⁴CuCl₂, Buffer Incubate at Room Temp
(30 min)

Purify via SPE
(C18 Cartridge) Formulate in Saline Quality Control

(HPLC, pH, Sterility) Final Product
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Caption: Experimental workflow for ⁶⁴Cu-SarTATE.

In Vitro SSTR2 Competitive Binding Assay
This protocol describes a general method to determine the binding affinity of SarTATE for

SSTR2.

Materials:

Cell membranes from a cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2 or

CHO-K1-SSTR2).

Radiolabeled somatostatin analog with known high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr¹¹-

Somatostatin-14 or [¹⁷⁷Lu]-DOTA-TATE).

Unlabeled SarTATE at various concentrations.
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Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

Glass fiber filters.

Scintillation counter or gamma counter.

Procedure:

Prepare a series of dilutions of unlabeled SarTATE.

In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration

(typically at or below its Kd), and the different concentrations of unlabeled SarTATE.

Include control wells for total binding (radioligand and membranes only) and non-specific

binding (radioligand, membranes, and a high concentration of unlabeled octreotide).

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a suitable counter.

Calculate the specific binding at each concentration of SarTATE by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the SarTATE concentration

and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of SarTATE that inhibits 50% of the specific binding of the radioligand).

Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway
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Upon binding to SSTR2, SarTATE, as a somatostatin analog, is expected to trigger the

internalization of the receptor-ligand complex. This is a key mechanism for the accumulation of

the radionuclide within the tumor cell, which is essential for the therapeutic efficacy of ⁶⁷Cu-

SarTATE. The β⁻ particles emitted by ⁶⁷Cu have a short path length, making intracellular

localization highly effective for inducing DNA damage and subsequent cell death.

The signaling pathway initiated by SarTATE binding to SSTR2 is illustrated below:
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SarTATE Signaling Pathway
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Caption: SarTATE-SSTR2 signaling and therapeutic action.
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This technical guide provides a comprehensive overview of the molecular and functional

characteristics of SarTATE. The combination of a highly specific targeting peptide with a robust

chelator for a theranostic pair of copper radionuclides underscores its potential as a valuable

tool in the diagnosis and treatment of SSTR2-positive malignancies. Further research and

clinical trials will continue to elucidate the full clinical utility of this promising agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1436788?utm_src=pdf-body
https://www.benchchem.com/product/b1436788?utm_src=pdf-custom-synthesis
https://jnm.snmjournals.org/content/64/2/320
https://jnm.snmjournals.org/content/64/2/320
https://www.mdpi.com/1999-4923/15/7/1817
https://research-repository.uwa.edu.au/en/publications/cu-64-sartate-pet-imaging-of-patients-with-neuroendocrine-tumors-/
https://pubmed.ncbi.nlm.nih.gov/36460344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8422841/
https://pubmed.ncbi.nlm.nih.gov/30442752/
https://www.benchchem.com/product/b1436788#molecular-structure-of-sartate-and-its-chelator
https://www.benchchem.com/product/b1436788#molecular-structure-of-sartate-and-its-chelator
https://www.benchchem.com/product/b1436788#molecular-structure-of-sartate-and-its-chelator
https://www.benchchem.com/product/b1436788#molecular-structure-of-sartate-and-its-chelator
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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